2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications
Chemical Synthesis and Modification
- Halocyclization : The compound undergoes halocyclization with iodine, bromine, or sulfuryl chloride, leading to new hydrohalide derivatives with potential applications in organic chemistry (Zborovskii et al., 2011).
Spectroscopy and Structural Analysis
- NMR Spectroscopy : Utilized in structural analysis and characterization, especially through techniques like 15N-, 13C- and 1H-NMR spectroscopy (Mouhri et al., 2017).
- Fluorescent Chemosensors : Serves as a base for synthesizing fluorescent chemosensors for ion detection, demonstrating the versatility of this compound in analytical chemistry (Zhang et al., 2020).
Photophysical Properties
- Luminescent Properties : Studied for its luminescent properties and photo-induced electron transfer, highlighting its potential in photophysical research (Gan et al., 2003).
- Thermally Activated Delayed Fluorescence : Investigated for its role as an electron acceptor in thermally activated delayed fluorescent emitters, important for the development of advanced light-emitting materials (Yun & Lee, 2017).
Analytical Applications
- Chemosensor Systems : Demonstrates high selectivity in anion determination, underlining its utility in the development of new chemosensor systems (Tolpygin et al., 2012).
- Organic Light-Emitting Devices : Explored for use in organic light-emitting devices due to its photophysical properties, which could lead to innovative electronic applications (Dobrikov et al., 2011).
Advanced Material Synthesis
- Electrochromic Applications : Synthesized as part of conjugated polymers for electrochromic applications, showing the compound's potential in material science (Cho et al., 2015).
Biochemical and Biomedical Research
- Antimicrobial Activity : Studied for its derivatives' antimicrobial activities, highlighting potential medical applications (Sirgamalla & Boda, 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects . Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
For example, in the case of anti-cancer activity, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Result of Action
Based on the known activities of benzothiazole derivatives, it can be inferred that this compound may induce changes at the molecular and cellular levels that result in its observed biological activities .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by benzothiazole derivatives, there is significant potential for future research in this area. This could include the development of new synthesis methods, exploration of additional biological activities, and optimization of existing compounds for increased efficacy and reduced toxicity .
Properties
IUPAC Name |
2-(6-methyl-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJOLTJZQIQKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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